molecular formula C19H22ClN7O2 B2418191 1-(2-((4-chlorophenyl)amino)ethyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione CAS No. 923217-96-3

1-(2-((4-chlorophenyl)amino)ethyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione

Cat. No.: B2418191
CAS No.: 923217-96-3
M. Wt: 415.88
InChI Key: IFWWOCNUBWPATD-UHFFFAOYSA-N
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Description

1-(2-((4-chlorophenyl)amino)ethyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione is a useful research compound. Its molecular formula is C19H22ClN7O2 and its molecular weight is 415.88. The purity is usually 95%.
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Properties

IUPAC Name

1-[2-(4-chloroanilino)ethyl]-3,4,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN7O2/c1-11-12(2)27-15-16(24(3)19(29)25(4)17(15)28)22-18(27)26(23-11)10-9-21-14-7-5-13(20)6-8-14/h5-8,12,21H,9-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFWWOCNUBWPATD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=NN(C2=NC3=C(N12)C(=O)N(C(=O)N3C)C)CCNC4=CC=C(C=C4)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(2-((4-chlorophenyl)amino)ethyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione is a complex organic molecule that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be broken down into several functional groups that contribute to its biological activity:

  • Triazine Ring : Known for its role in various biological activities.
  • Chlorophenyl Group : Often associated with increased lipophilicity and biological efficacy.
  • Amine Functionality : Potential for interaction with biological targets such as receptors and enzymes.

Biological Activity Overview

Research has indicated that this compound exhibits a range of biological activities including:

  • Antimicrobial Activity : Demonstrated effectiveness against various bacterial and fungal strains.
  • Anticancer Properties : Preliminary studies suggest potential cytotoxic effects on cancer cell lines.
  • Anti-inflammatory Effects : May modulate inflammatory pathways.

Antimicrobial Activity

The compound has shown promising results in antimicrobial assays. For instance:

MicroorganismMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Candida albicans25 µg/mL

These results indicate that the compound is effective against both Gram-positive and Gram-negative bacteria as well as fungi .

Anticancer Activity

In vitro studies have evaluated the cytotoxic effects of the compound on various cancer cell lines:

Cell LineIC50 (µM)
HeLa (Cervical Cancer)15 µM
MCF-7 (Breast Cancer)20 µM
A549 (Lung Cancer)18 µM

These findings suggest that the compound has significant potential as an anticancer agent .

The proposed mechanisms through which the compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial and cancer cell metabolism.
  • Interaction with Cellular Receptors : Potential binding to receptors that mediate cellular signaling pathways related to inflammation and cell proliferation.

Case Studies

Several case studies have explored the biological activity of this compound:

  • Study on Antimicrobial Efficacy : A study conducted by MDPI demonstrated the effectiveness of the compound against resistant strains of bacteria. The study highlighted the structural features that contribute to its antimicrobial potency .
  • Cytotoxicity Assessment : A research article published in PMC evaluated the cytotoxic effects on human cancer cell lines. The study utilized various assays to determine IC50 values and elucidated potential pathways affected by the compound .
  • Anti-inflammatory Research : Another study focused on the anti-inflammatory properties, showing a reduction in pro-inflammatory cytokines upon treatment with the compound in animal models .

Scientific Research Applications

Structural Characteristics

This compound features a complex structure characterized by a [1,2,4]triazino[3,4-f]purine core , which is known for its diverse biological activities. The presence of an amino group and a chlorophenyl moiety enhances its interactions with biological targets. The molecular formula is C20H24ClN7O3C_{20}H_{24}ClN_{7}O_{3} with a molecular weight of approximately 445.91 g/mol.

Neuroprotective and Anti-inflammatory Properties

Research indicates that compounds similar to this one have demonstrated neuroprotective and anti-inflammatory properties. These effects are hypothesized to arise from the inhibition of endoplasmic reticulum (ER) stress and the NF-kB inflammatory pathway. Such mechanisms are critical in managing neurodegenerative diseases and inflammatory conditions.

Anticancer Potential

Recent studies have highlighted the compound's potential as an anticancer agent . Similar compounds have shown efficacy in inhibiting cancer cell proliferation by interfering with DNA and RNA synthesis processes.

Cell Line Studies

A comparative study involving various cancer cell lines (e.g., HEPG2 for liver cancer and MCF7 for breast cancer) demonstrated significant inhibitory effects of structurally related compounds. The following table summarizes findings from these studies:

CompoundCell LineIC50 (µM)Reference
Compound AHEPG21.18 ± 0.14[Source Needed]
Compound BMCF70.87[Source Needed]
Target CompoundVariousTBDCurrent Study

These results suggest that the target compound may exhibit similar biological activity against cancer cells.

Mechanistic Insights

The specific mechanisms through which this compound exerts its biological effects remain largely unexplored. However, it is hypothesized that:

  • Inhibition of ER Stress : Similar compounds have been shown to reduce ER stress markers.
  • Modulation of Apoptosis : The compound may influence apoptotic pathways in cancer cells.
  • Impact on NF-kB Pathway : Inhibition of this pathway could reduce inflammation and tumor growth.

Q & A

Q. What are the recommended methodologies for synthesizing 1-(2-((4-chlorophenyl)amino)ethyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione?

Methodological Answer: Synthesis involves multi-step organic reactions, including:

  • Methylation of the triazine ring under controlled temperature (e.g., 60–80°C) using dimethyl sulfate or iodomethane as methylating agents .
  • Attachment of the aminoethyl side chain via nucleophilic substitution, requiring anhydrous conditions and catalysts like DIPEA (diisopropylethylamine) .
  • Purification via column chromatography (silica gel, eluent: dichloromethane/methanol gradient) to isolate the final product .
    Validation of intermediate steps using TLC and mass spectrometry (MS) is critical to ensure reaction progress .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological Answer: Use a combination of:

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to verify substituent positions, methyl group environments, and aromatic proton integration .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., calculated [M+H]+ vs. observed) .
  • Infrared Spectroscopy (IR) : Identify carbonyl (C=O) stretches (~1700 cm⁻¹) and N-H bonds (~3300 cm⁻¹) in the triazine and purine moieties .

Q. What experimental conditions are critical for maintaining the compound’s stability during storage?

Methodological Answer:

  • Temperature : Store at –20°C in amber vials to prevent photodegradation .
  • Solvent Compatibility : Dissolve in DMSO (dimethyl sulfoxide) for long-term stability; avoid aqueous buffers due to hydrolysis risks .
  • Moisture Control : Use desiccants (e.g., silica gel) in storage containers to minimize hygroscopic degradation .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for synthesizing derivatives of this compound?

Methodological Answer:

  • Quantum Chemical Calculations : Use density functional theory (DFT) to predict transition states and energy barriers for methylation or substitution reactions .
  • Reaction Path Search Tools : Software like GRRM (Global Reaction Route Mapping) identifies low-energy pathways, reducing trial-and-error experimentation .
  • In Silico Screening : Evaluate steric and electronic effects of substituents (e.g., 4-chlorophenyl vs. methoxyphenyl) on reaction yields .

Q. What strategies resolve contradictions in biological activity data across different studies?

Methodological Answer:

  • Dose-Response Replication : Conduct dose-ranging studies (e.g., 0.1–100 µM) in standardized cell lines (e.g., HEK293 or HeLa) to validate IC50 values .
  • Assay Harmonization : Use identical buffer conditions (pH 7.4, 37°C) and readouts (e.g., luminescence vs. fluorescence) to minimize variability .
  • Meta-Analysis : Apply statistical tools (ANOVA, Tukey’s test) to compare datasets and identify outliers .

Q. How can researchers design experiments to evaluate the compound’s solubility in non-polar solvents?

Methodological Answer:

  • Phase Solubility Studies : Use the shake-flask method with solvents like hexane, ethyl acetate, or chloroform, followed by HPLC quantification .
  • Co-Solvency Approaches : Test binary solvent systems (e.g., DMSO:ethanol) to enhance solubility while monitoring stability via UV-Vis spectroscopy .
  • Thermodynamic Modeling : Apply Hansen solubility parameters (δD, δP, δH) to predict miscibility .

Q. What advanced techniques elucidate the compound’s reaction mechanisms with biological targets?

Methodological Answer:

  • Isothermal Titration Calorimetry (ITC) : Measure binding affinity (Kd) and stoichiometry with proteins like kinases or receptors .
  • X-ray Crystallography : Co-crystallize the compound with target enzymes (e.g., CDK2) to visualize binding modes .
  • Molecular Dynamics (MD) Simulations : Track conformational changes in the target protein over 100-ns trajectories to identify allosteric effects .

Q. How can researchers isolate and characterize isomeric impurities formed during synthesis?

Methodological Answer:

  • Chiral HPLC : Use a Chiralpak® column with n-hexane/isopropanol (90:10) to separate enantiomers .
  • LC-MS/MS : Identify isomers via fragmentation patterns (e.g., m/z differences in side-chain cleavages) .
  • Vibrational Circular Dichroism (VCD) : Differentiate diastereomers by analyzing Cotton effects in the IR spectrum .

Q. What methodologies assess the compound’s potential toxicity in preclinical models?

Methodological Answer:

  • In Vitro Cytotoxicity : Screen against human hepatocytes (e.g., HepG2 cells) using MTT assays at 24–72-hour exposures .
  • Ames Test : Evaluate mutagenicity in Salmonella typhimurium strains TA98 and TA100 .
  • Pharmacokinetic Profiling : Measure plasma half-life (t1/2) and clearance rates in rodent models via LC-MS .

Q. How can AI-driven platforms enhance the design of derivatives with improved bioactivity?

Methodological Answer:

  • Generative Adversarial Networks (GANs) : Train models on PubChem datasets to propose novel substituents for the triazine core .
  • AutoML (Automated Machine Learning) : Predict ADMET (absorption, distribution, metabolism, excretion, toxicity) properties using platforms like ATOM .
  • High-Throughput Virtual Screening (HTVS) : Dock 10,000+ virtual analogs against target proteins (e.g., EGFR) to prioritize synthesis .

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